N-(4-chlorobenzyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Description

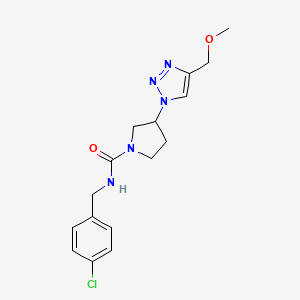

N-(4-chlorobenzyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a synthetic small molecule characterized by a pyrrolidine backbone functionalized with a 1,2,3-triazole ring and a 4-chlorobenzyl carboxamide group. The triazole moiety, a hallmark of click chemistry, suggests its synthesis likely involved copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction central to modular drug design . Though direct crystallographic data for this compound is absent in the provided evidence, refinement tools like SHELXL (widely used for small-molecule structural analysis) could elucidate its conformation .

Properties

IUPAC Name |

N-[(4-chlorophenyl)methyl]-3-[4-(methoxymethyl)triazol-1-yl]pyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20ClN5O2/c1-24-11-14-9-22(20-19-14)15-6-7-21(10-15)16(23)18-8-12-2-4-13(17)5-3-12/h2-5,9,15H,6-8,10-11H2,1H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHXXFGSQDBHAPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CN(N=N1)C2CCN(C2)C(=O)NCC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.81 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-chlorobenzyl)-3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a compound that has garnered attention for its potential biological activities. This article explores its chemical structure, synthesis, and various biological effects, particularly in the context of cancer treatment and other therapeutic applications.

Chemical Structure

The compound features a pyrrolidine ring substituted with a carboxamide group, a triazole moiety, and a chlorobenzyl group. The presence of these functional groups contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 3-(4-(methoxymethyl)-1H-1,2,3-triazol-1-yl)acetic acid derivatives. The process can be optimized to enhance yield and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the triazole ring. For instance, research indicates that derivatives of 1,2,4-triazoles exhibit significant cytotoxicity against various cancer cell lines. In particular:

- Cell Line Studies : A study reported that triazole derivatives showed IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (MCF-7) cell lines .

- Mechanism of Action : The proposed mechanism involves the inhibition of key metabolic enzymes and induction of apoptosis in cancer cells .

Antiviral and Antimicrobial Activities

Compounds similar to this compound have demonstrated antiviral properties against several viruses. The triazole moiety is known to interfere with viral replication by targeting viral enzymes .

Other Therapeutic Effects

The compound's structure suggests potential applications in treating various conditions beyond cancer:

- Anti-inflammatory : Some triazole derivatives exhibit anti-inflammatory properties by modulating inflammatory pathways.

- Antioxidant Activity : The ability to scavenge free radicals has been observed in related compounds, indicating potential for neuroprotective effects .

Case Studies

| Study | Findings | Cell Lines Tested | IC50 Values |

|---|---|---|---|

| Study 1 | Significant cytotoxicity observed | HCT-116 (Colon) | 6.2 μM |

| Study 2 | Effective against breast cancer | MCF-7 (Breast) | 27.3 μM |

| Study 3 | Antiviral efficacy demonstrated | Various viral strains | Not specified |

Comparison with Similar Compounds

N-(3-(1-(1,2,3,4-Tetrahydro-2,4-dioxo-3-phenylquinolin-3-yl)-1H-1,2,3-triazol-4-yl)phenyl)acetamide (3Ae)

- Structure: Features a triazole linked to a quinoline-2,4-dione core and an acetamide group. Unlike the target compound, it lacks a pyrrolidine ring and methoxymethyl substituent.

- Synthesis : Derived from acetylation of an α-azido-β-carbonyl lactam precursor, diverging from the CuAAC route implied for the target compound .

Generic Triazole-Pyrrolidine Derivatives

- Structural Variations : Replacements of the 4-chlorobenzyl group (e.g., with phenyl or alkyl chains) reduce halogen-mediated hydrophobic interactions. Methoxymethyl substitution on the triazole is less common; analogues often use methyl or hydrogen, altering solubility and steric profiles .

Functional and Pharmacological Comparisons

Physicochemical Properties

Key Observations :

- The 4-chlorobenzyl group in the target compound elevates LogP compared to non-halogenated analogues, favoring membrane permeability but reducing solubility.

- Methoxymethyl on the triazole mitigates hydrophobicity relative to 3Ae’s quinoline-dione system.

Q & A

Q. What are the standard synthetic routes and critical reaction conditions for this compound?

The synthesis involves three key steps:

- Triazole ring formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) using Cu(I) catalysts (e.g., CuBr) in DMF at 50–60°C achieves 70–85% yield. The methoxymethyl group is introduced via alkyne functionalization prior to cyclization .

- Pyrrolidine-carboxamide coupling : Carbodiimide-mediated (e.g., EDCI/HOBt) amidation in dichloromethane (DCM) at room temperature, yielding 65–75% .

- Chlorobenzyl substitution : Nucleophilic substitution using KCO in THF under reflux (12–16 hours), achieving 80–88% yield . Optimization Tips : Monitor reaction progress via TLC or LC-MS. Use inert atmospheres (N) for Pd- or Cu-catalyzed steps to prevent oxidation .

Q. Which spectroscopic methods are recommended for structural characterization?

- H/C NMR : Confirm regiochemistry of the triazole ring (e.g., 1,4-disubstitution) and methoxymethyl group integration. Aromatic protons appear at δ 7.2–8.0 ppm, while pyrrolidine carboxamide signals occur at δ 3.0–4.5 ppm .

- HRMS (ESI) : Validate molecular weight (e.g., [M+H] peak matching theoretical mass within 2 ppm error) .

- IR Spectroscopy : Detect carbonyl (C=O) stretches near 1650–1700 cm and triazole C-N vibrations at 1450–1500 cm .

Q. What purification techniques ensure high-purity samples?

- Column Chromatography : Use silica gel with gradients of ethyl acetate/hexane (30–70%) to separate polar byproducts .

- Recrystallization : Ethanol/water mixtures yield crystalline solids with >95% purity .

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) resolve stereoisomers or unreacted intermediates .

Advanced Research Questions

Q. How can the CuAAC reaction be optimized to enhance triazole formation efficiency?

- Catalyst Screening : Compare Cu(I) sources (e.g., CuBr vs. CuSO/sodium ascorbate). CuBr in DMF at 50°C reduces side reactions .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve azide-alkyne solubility and reaction rates .

- Click Chemistry Additives : Add tris(benzyltriazolylmethyl)amine (TBTA) to stabilize Cu(I) and prevent oxidation . Troubleshooting : If yields drop below 60%, check azide purity via IR (absence of -N peak at 2100 cm) .

Q. How to resolve contradictions in reported bioactivity data for triazole-containing analogs?

- Standardize Assays : Use validated protocols (e.g., ATP-based kinase inhibition assays) with positive controls (e.g., staurosporine) .

- Orthogonal Validation : Confirm enzyme inhibition via SPR (surface plasmon resonance) and cellular assays (e.g., IC in cancer cell lines) .

- Purity Verification : Ensure >95% compound purity (HPLC) to exclude confounding effects from impurities .

Q. What strategies confirm the stereochemical configuration of the pyrrolidine ring?

- X-ray Crystallography : Resolve absolute configuration using single crystals grown via vapor diffusion (e.g., ether into DCM) .

- Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to separate enantiomers .

- NOESY NMR : Detect spatial proximity between pyrrolidine protons and adjacent substituents to infer stereochemistry .

Q. How to design computational docking studies for predicting enzyme interactions?

- Target Selection : Prioritize kinases (e.g., EGFR, Aurora A) based on structural homology with triazole-binding proteins .

- Docking Software : Use AutoDock Vina or Schrödinger Glide with AMBER force fields. Set grid boxes to encompass active sites .

- Validation : Compare docking scores (ΔG) with experimental IC values. RMSD <2 Å indicates reliable pose prediction .

Q. What methodologies assess metabolic stability in preclinical studies?

- Microsomal Incubations : Incubate with liver microsomes (human/rat) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes .

- CYP450 Inhibition Assays : Use fluorogenic substrates (e.g., CYP3A4: midazolam hydroxylation) to identify metabolic liabilities .

- Plasma Stability Tests : Incubate in plasma (37°C, 2 hours) and quantify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.